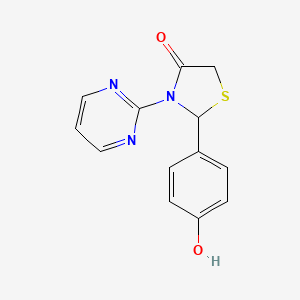
2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring, a pyrimidine ring, and a hydroxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one typically involves the reaction of 4-hydroxybenzaldehyde, pyrimidine-2-amine, and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The general reaction scheme is as follows:
Step 1: Condensation of 4-hydroxybenzaldehyde with pyrimidine-2-amine to form an imine intermediate.
Step 2: Cyclization of the imine intermediate with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory synthesis process to scale up the production. This would include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The hydroxyphenyl group can also interact with reactive oxygen species, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxyphenyl)-3-(pyridin-2-yl)thiazolidin-4-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(4-Hydroxyphenyl)-3-(pyrimidin-4-yl)thiazolidin-4-one: Similar structure but with the pyrimidine ring attached at a different position.
2-(4-Hydroxyphenyl)-3-(quinolin-2-yl)thiazolidin-4-one: Similar structure but with a quinoline ring instead of a pyrimidine ring.
Uniqueness
2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one is unique due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity
Eigenschaften
CAS-Nummer |
821782-78-9 |
|---|---|
Molekularformel |
C13H11N3O2S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11N3O2S/c17-10-4-2-9(3-5-10)12-16(11(18)8-19-12)13-14-6-1-7-15-13/h1-7,12,17H,8H2 |
InChI-Schlüssel |
NDWBGDABMGFUOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)O)C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


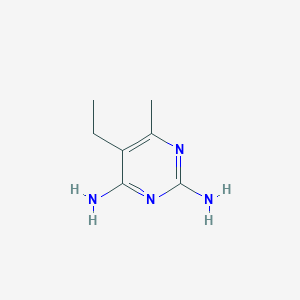
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)

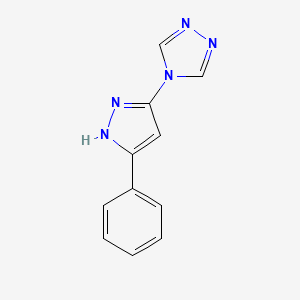

![3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214251.png)
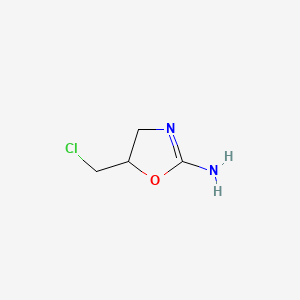
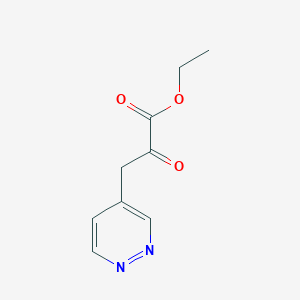
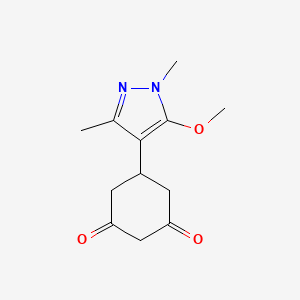
![ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B15214281.png)
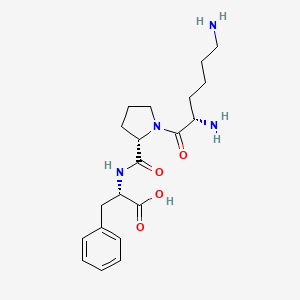

![3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15214291.png)
![N-[(3,4-Dichlorophenyl)methyl]-5-(pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15214305.png)
